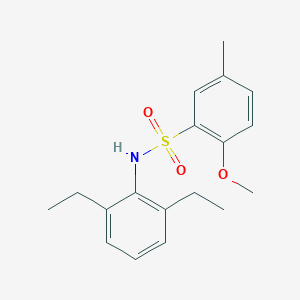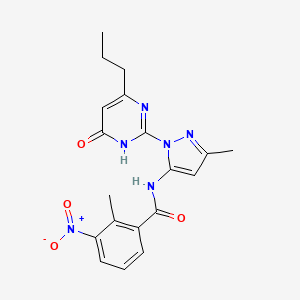
2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Heterocyclic compounds like indoles have been reported to exhibit significant antiviral activity . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be modified to enhance its affinity for viral proteins, offering a new avenue for antiviral drug development.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . They can be designed to target specific inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma . Research into the anti-inflammatory applications of our compound could lead to novel treatments for such chronic conditions.
Anticancer Potential
The structural complexity of heterocyclic compounds allows them to interact with various biological targets, making them good candidates for anticancer agents . Indole derivatives, for example, have been explored for their potential to inhibit tumor growth and proliferation . The compound may similarly be investigated for its anticancer properties.
Anti-HIV Effects
Indole derivatives have also been studied for their anti-HIV effects , with some compounds showing promising results against HIV-1 and HIV-2 strains . The compound could be explored for its ability to interfere with the life cycle of HIV, contributing to the search for effective HIV treatments.
Antioxidant Activity
Compounds with an indole nucleus have demonstrated antioxidant activity , which is crucial in protecting cells from oxidative stress . This property can be harnessed in pharmaceuticals to mitigate the effects of free radicals in various diseases.
Antimicrobial and Antitubercular Activities
The broad-spectrum antimicrobial and antitubercular activities of indole derivatives make them valuable in the fight against bacterial infections, including drug-resistant strains . The compound could be synthesized into derivatives that target specific bacterial enzymes or pathways.
Antidiabetic and Antimalarial Applications
Indole derivatives have shown potential in treating diabetes and malaria . Their ability to modulate biological receptors and enzymes could be leveraged to develop new therapies for these diseases .
Kinase Inhibition and Anti-cancer Properties
Thiophene derivatives, another class of heterocyclic compounds, have been reported to possess kinase inhibiting and anti-cancer properties . Given the structural similarity, the compound might be explored for its potential to inhibit specific kinases involved in cancer cell signaling pathways.
properties
IUPAC Name |
2-methyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-4-6-13-10-17(26)22-19(20-13)24-16(9-11(2)23-24)21-18(27)14-7-5-8-15(12(14)3)25(28)29/h5,7-10H,4,6H2,1-3H3,(H,21,27)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGACAAWVLZIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2919267.png)
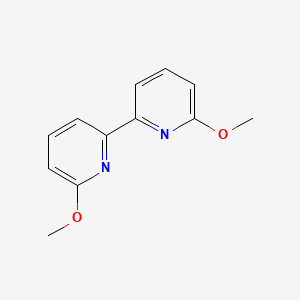
![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)
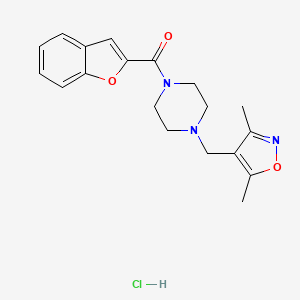
![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)

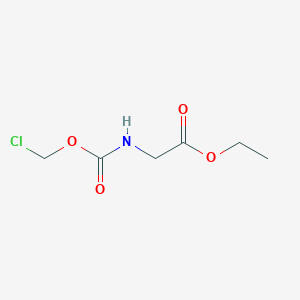
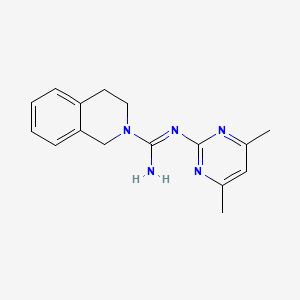
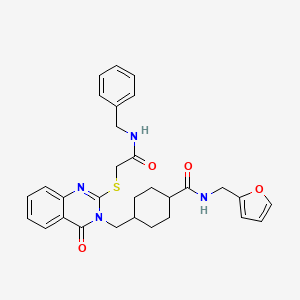
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)
![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)
![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)
